molecular formula C24H20OSi2 B14129320 CID 13329831

CID 13329831

Katalognummer: B14129320
Molekulargewicht: 380.6 g/mol
InChI-Schlüssel: ROLYLJGRNRRBRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Compound “CID 13329831” is a chemical entity registered in the PubChem database It is known for its unique properties and applications in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 13329831” involves specific chemical reactions under controlled conditions. The exact synthetic routes and reaction conditions are detailed in scientific literature and patents. Typically, the synthesis involves multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure.

Industrial Production Methods: Industrial production of compound “this compound” is carried out in large-scale chemical reactors. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods often include purification steps such as crystallization, distillation, and chromatography to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions: Compound “CID 13329831” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: The reactions involving compound “this compound” typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.

Wissenschaftliche Forschungsanwendungen

Compound “CID 13329831” has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic effects, including its use as a drug candidate for treating specific diseases.

    Industry: Compound “this compound” is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of compound “CID 13329831” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on the molecular mechanisms are essential to understand its full potential and applications.

Vergleich Mit ähnlichen Verbindungen

Compound “CID 13329831” can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar chemical structures and properties can be found in the PubChem database. These include compounds with similar functional groups and molecular frameworks.

    Uniqueness: The uniqueness of compound “this compound” lies in its specific chemical structure, which imparts distinct properties and applications

Eigenschaften

Molekularformel

C24H20OSi2

Molekulargewicht

380.6 g/mol

InChI

InChI=1S/C24H20OSi2/c1-5-13-21(14-6-1)26(22-15-7-2-8-16-22)25-27(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI-Schlüssel

ROLYLJGRNRRBRY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)O[Si](C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.